molecular formula C21H26N2O3S B2491579 4-(benzenesulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide CAS No. 1704610-27-4

4-(benzenesulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide

Cat. No.: B2491579
CAS No.: 1704610-27-4
M. Wt: 386.51
InChI Key: FKASWYXGSSLXER-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the Phenylpropyl Group: This can be done through alkylation reactions using phenylpropyl halides.

    Formation of the Carboxamide Group: This involves amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the piperidine ring or the phenyl groups.

    Reduction: Reduction reactions can target the sulfonyl group or the carboxamide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)piperidine-1-carboxamide
  • N-(3-phenylpropyl)piperidine-1-carboxamide
  • 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide

Uniqueness

4-(benzenesulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide is unique due to the combination of the benzenesulfonyl group, the phenylpropyl group, and the piperidine ring. This unique structure can impart specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(22-15-7-10-18-8-3-1-4-9-18)23-16-13-20(14-17-23)27(25,26)19-11-5-2-6-12-19/h1-6,8-9,11-12,20H,7,10,13-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKASWYXGSSLXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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